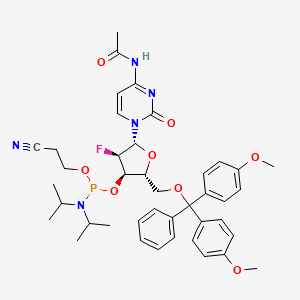

Dmt-2'-f-dc(ac) amidite

Description

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,39-,56?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFKJHKDSRXNFL-UTXREMQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49FN5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736409 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159414-99-0 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dmt-2'-f-dc(ac) amidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmt-2'-f-dc(ac) amidite, chemically known as N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a critical building block in the chemical synthesis of modified oligonucleotides. Its unique structural features, particularly the 2'-fluoro (2'-F) modification on the deoxyribose sugar, impart valuable properties to the resulting oligonucleotides, making them highly suitable for a range of therapeutic and diagnostic applications. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.

The 2'-fluoro modification offers a strategic advantage by enhancing both the nuclease resistance and the thermal stability of oligonucleotides.[1][2][3] This increased stability is crucial for in vivo applications, such as antisense therapies and RNA interference (RNAi), where degradation by cellular enzymes is a significant hurdle. Furthermore, oligonucleotides incorporating 2'-F residues have been shown to form stable A-form helices when hybridized to RNA targets, a desirable conformation for many biological applications.[1] this compound is a key reagent in the synthesis of small interfering RNAs (siRNAs), aptamers, and cyclic dinucleotides that can act as agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[4][5]

Physicochemical Properties

The chemical structure of this compound is meticulously designed for efficient solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5' position provides a temporary, acid-labile protecting group, essential for the stepwise addition of nucleotides. The acetyl (Ac) group protects the exocyclic amine of cytidine, preventing unwanted side reactions during synthesis. The 3'-phosphoramidite moiety, with its cyanoethyl protecting group, is the reactive component that enables the formation of the internucleotide phosphodiester linkage.

| Property | Value | Reference |

| Chemical Name | N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | N/A |

| Molecular Formula | C41H49FN5O8P | [6] |

| Molecular Weight | 789.83 g/mol | [6] |

| CAS Number | 159414-99-0 | [6] |

| Appearance | White to off-white powder | N/A |

| Purity | ≥99% (31P-NMR), ≥99.0% (RP-HPLC) | [6] |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | N/A |

| Storage | -20°C under inert atmosphere | N/A |

Applications in Oligonucleotide Synthesis

The primary application of this compound is in the automated solid-phase synthesis of 2'-fluoro-modified oligonucleotides. The incorporation of this amidite confers enhanced stability and binding affinity to the resulting nucleic acid strands.

Key Features and Applications

Stability of 2'-Fluoro-Modified Oligonucleotides

The 2'-fluoro modification significantly enhances the stability of oligonucleotides against nuclease degradation and increases the melting temperature (Tm) of duplexes.

| Comparison | Observation | Reference |

| Nuclease Stability | 2'-F-modified siRNA has a half-life >24 hours in serum, while unmodified siRNA is completely degraded within 4 hours. | [3] |

| Thermal Stability (Tm) | Each 2'-F substitution increases the Tm of an RNA:RNA duplex by approximately 1.8-2.0°C. | [7][8] |

| Chemical Stability | More stable to chemical hydrolysis at high pH compared to unmodified RNA. | [9] |

| Acid Stability | Dramatically increased stability in simulated gastric fluid (pH ~1.2) compared to DNA and RNA. | [2] |

Experimental Protocols

Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides

This protocol outlines the standard cycle for incorporating this compound into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.

Materials:

-

This compound

-

Anhydrous acetonitrile (synthesis grade)

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Controlled pore glass (CPG) solid support

Protocol:

-

Preparation: Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install on a designated port on the synthesizer.

-

Synthesis Cycle:

-

Step 1: Deblocking (Detritylation): The CPG-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.

-

Step 2: Coupling: The this compound solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite (B1245037) reacts with the free 5'-hydroxyl group of the growing chain. An extended coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[6][8]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

-

-

Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

Recommended Synthesis Cycle Parameters:

| Step | Reagent | Time | Typical Efficiency |

| Deblocking | 3% TCA in DCM | 60-90 seconds | >99% |

| Coupling | 0.1 M Amidite + 0.25 M ETT | 3 minutes | >99%[10] |

| Capping | Acetic Anhydride/NMI | 30-45 seconds | >99.5% |

| Oxidation | 0.02 M I2 in THF/H2O/Pyridine | 30-45 seconds | >99.5% |

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

Cleavage and Deprotection Protocol

Due to the N4-acetyl protecting group on cytidine, a two-step deprotection protocol is often employed. The "UltraFAST" deprotection method using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) is highly effective.[11][12][13]

Materials:

-

Ammonium hydroxide/40% Methylamine 1:1 (v/v) (AMA)

-

Ammonium hydroxide (conc.)

Protocol:

-

Cleavage and Deprotection:

-

Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

-

Add AMA solution to the vial.

-

Incubate at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and acetyl protecting groups.

-

-

Alternative Deprotection:

-

Work-up:

-

After deprotection, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness.

-

Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

-

Recommended Deprotection Conditions:

| Reagent | Temperature | Time | Notes |

| NH4OH / 40% Methylamine (1:1) | 65°C | 10 minutes | "UltraFAST" method. Highly efficient for Ac-dC.[13] |

| Concentrated NH4OH | 55°C | 8-17 hours | Standard deprotection. Longer incubation time required.[8] |

| t-Butylamine/water (1:3) | 60°C | 6 hours | Alternative mild deprotection.[12] |

Application in STING Pathway Activation

This compound can be used to synthesize cyclic dinucleotides (CDNs), which are potent activators of the STING pathway. The cGAS-STING pathway is a crucial part of the innate immune system that detects cytosolic DNA, a hallmark of viral infection and cellular damage.[5] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-viral and anti-tumor immune response.

The cGAS-STING Signaling Pathway

Conclusion

This compound is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced stability and therapeutic potential. The 2'-fluoro modification provides a distinct advantage for applications requiring nuclease resistance and high binding affinity, particularly in the development of siRNA therapeutics and novel immune-modulatory agents like STING agonists. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in the field of nucleic acid chemistry and drug development, enabling the efficient and reliable synthesis of high-quality, modified oligonucleotides.

References

- 1. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 6. DMT-2 Fluoro-dC(ac) Phosphoramidite configured for ÄKTA and OligoPilot 159414-99-0 [sigmaaldrich.com]

- 7. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. 2' Fluoro RNA Modification [biosyn.com]

- 10. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Dmt-2'-f-dc(ac) Amidite: Structure, Synthesis, and Application in Oligonucleotide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dmt-2'-f-dc(ac) amidite, a crucial building block in the synthesis of modified oligonucleotides for therapeutic and research applications. We will delve into its chemical structure, outline the experimental protocols for its synthesis and use, and present its key properties in a structured format.

Core Concepts: Understanding the Significance

This compound, chemically known as N4-acetyl-5'-O-(4, 4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-CE-Phosphoramidite, is a modified nucleoside phosphoramidite. Its importance lies in the introduction of a fluorine atom at the 2' position of the deoxyribose sugar. This single modification imparts significant and favorable properties to the resulting oligonucleotides, including enhanced stability against nuclease degradation and increased binding affinity to target RNA sequences. These characteristics are highly desirable in the development of therapeutic modalities such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and aptamers.

Data Presentation: Key Chemical and Physical Properties

The following table summarizes the essential quantitative data for this compound.

| Property | Value |

| Chemical Name | N4-acetyl-5'-O-(4, 4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-CE-Phosphoramidite |

| Synonyms | 2'-F-Ac-dC Phosphoramidite, DMT-2'Fluoro-dC(ac) Phosphoramidite |

| CAS Number | 159414-99-0[1][2][3][] |

| Molecular Formula | C41H49FN5O8P[1][2][3][] |

| Molecular Weight | 789.83 g/mol [1][3][] |

| Appearance | White to off-white powder[][5] |

| Purity (HPLC) | ≥98.0%[] |

| Storage Conditions | -20°C[][5] |

Chemical Structure

The chemical structure of this compound is composed of four key functional groups, each with a specific role in automated oligonucleotide synthesis.

References

An In-depth Technical Guide to Dmt-2'-f-dc(ac) amidite (CAS: 159414-99-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmt-2'-f-dc(ac) amidite, with the CAS number 159414-99-0, is a chemically modified phosphoramidite (B1245037) building block essential for the synthesis of oligonucleotides with enhanced biological properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its incorporation into oligonucleotides, and an exploration of the functional implications of the resulting 2'-fluoro modification, particularly in the context of innate immunity.

The introduction of a fluorine atom at the 2' position of the deoxycytidine sugar moiety imparts oligonucleotides with increased resistance to nuclease degradation and improved thermal stability when hybridized to complementary RNA strands. These characteristics make it a valuable reagent in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. This document serves as a technical resource for researchers leveraging this powerful modification in their work.

Chemical and Physical Properties

This compound, also known by its synonyms including 2'-F-Ac-dC Phosphoramidite and N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-CE-Phosphoramidite, is a white to off-white powder.[1][2] Its key quantitative properties are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

| Property | Value | References |

| CAS Number | 159414-99-0 | [1][2][3][4][5] |

| Molecular Formula | C41H49FN5O8P | [1][2][3][4][5] |

| Molecular Weight | 789.83 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white powder | [1][2] |

Table 2: Purity and Quality Specifications

| Specification | Value | References |

| Purity (by 31P NMR) | ≥99.0% | [1][6] |

| Purity (by RP-HPLC) | ≥98.0% - ≥99.0% | [1][2] |

| Total Impurities (by HPLC) | ≤ 1.0% | [1] |

| Water Content (Karl Fischer) | ≤0.3% | [6] |

Table 3: Storage and Stability

| Condition | Duration | References |

| -20°C | 1 month (sealed, away from moisture and light) | [3] |

| -80°C | 6 months (sealed, away from moisture and light) | [3] |

Experimental Protocols: Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide chain follows the standard phosphoramidite solid-phase synthesis cycle. The general steps are outlined below.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation.

-

Step 1: Detritylation

-

Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).

-

Procedure: The acid solution is passed through the synthesis column for a specific duration to effect complete removal of the DMT group. The column is then washed with a neutral solvent like acetonitrile (B52724) to remove the acid and the liberated DMT cation.

-

-

Step 2: Coupling

-

Objective: To form a phosphite (B83602) triester linkage between the 5'-hydroxyl group of the support-bound nucleoside and the incoming this compound.

-

Reagents:

-

This compound solution in anhydrous acetonitrile.

-

An activator solution, such as 0.45 M 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 2,5-dicyanoimidazole (DCI) in acetonitrile.

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group. A coupling time of approximately 3 minutes is generally recommended for 2'-fluoro modified amidites.[7]

-

-

Step 3: Capping

-

Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, thereby preventing the formation of deletion mutations (n-1 sequences).

-

Reagents:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and lutidine.

-

Cap B: N-methylimidazole in THF.

-

-

Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyl groups.

-

-

Step 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester.

-

Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

-

Procedure: The iodine solution is passed through the column, leading to the oxidation of the P(III) to P(V).

-

This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

-

Cleavage from Support and Base Deprotection:

-

Reagent: Concentrated aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

Procedure: The solid support is treated with the cleavage/deprotection solution. For oligonucleotides containing 2'-fluoro modifications, deprotection with aqueous methylamine at approximately 35°C for 30 minutes is a suitable condition.[5] Alternatively, AMA treatment at room temperature for 2 hours can be used; however, heating in AMA may lead to some degradation of the 2'-fluoro nucleotides.[7] This step cleaves the succinyl linker, releasing the oligonucleotide from the CPG support, and removes the acyl protecting groups (acetyl in this case) from the cytosine base and the cyanoethyl groups from the phosphate backbone.

-

-

Final 5'-DMT Group Removal (if "Trityl-on" purification is performed):

-

Reagent: 80% aqueous acetic acid.

-

Procedure: The oligonucleotide is treated with the acidic solution to remove the final 5'-DMT group, followed by purification.

-

Functional Implications of 2'-Fluoro Modification

The incorporation of 2'-fluoro-deoxycytidine into oligonucleotides has profound effects on their biological activity, particularly concerning their interaction with the innate immune system.

Differential Activation of Pattern Recognition Receptors

Oligonucleotides containing 2'-fluoro modifications can differentially modulate the activity of pattern recognition receptors (PRRs), which are key components of the innate immune system responsible for detecting foreign nucleic acids.

-

Toll-Like Receptors (TLRs): The 2'-fluoro modification has been shown to abrogate the activation of endosomal TLRs, such as TLR3 and TLR7, which typically recognize double-stranded and single-stranded RNA, respectively.[4] This can be advantageous for therapeutic applications where avoiding an inflammatory response is desirable.

-

RIG-I-Like Receptors (RLRs): In contrast to its effect on TLRs, the 2'-fluoro modification can enhance the activation of the cytoplasmic RNA sensor, Retinoic acid-Inducible Gene I (RIG-I).[4] RIG-I recognizes 5'-triphosphorylated RNAs, a hallmark of viral replication. Enhanced RIG-I activation by 2'-fluoro-modified RNAs can lead to increased production of type I interferons and programmed cell death in cancer cells, suggesting a potential application in immunotherapy.[4]

Signaling Pathways

The differential activation of PRRs by 2'-fluoro-modified oligonucleotides triggers distinct downstream signaling cascades.

-

TLR Signaling Pathway (Inhibited):

Caption: Inhibition of TLR3 and TLR7 signaling by 2'-fluoro modified RNA.

-

RIG-I Signaling Pathway (Enhanced):

Caption: Enhanced activation of the RIG-I signaling pathway by 2'-fluoro 5'ppp-RNA.

Experimental Workflow for Assessing Immunomodulatory Effects

The following diagram outlines a typical workflow for synthesizing a 2'-fluoro-modified oligonucleotide and evaluating its impact on innate immune signaling pathways.

Caption: Workflow for evaluating the immunomodulatory effects of 2'-fluoro-modified oligonucleotides.

Conclusion

This compound is a critical reagent for the synthesis of modified oligonucleotides with significant potential in therapeutic and research applications. Its ability to confer nuclease resistance and enhance thermal stability, coupled with its unique immunomodulatory properties, makes it a versatile tool for drug development professionals and scientists. The differential effects on TLR and RIG-I signaling pathways open up possibilities for designing oligonucleotides with either immunostimulatory or immunosuppressive profiles, depending on the therapeutic goal. This guide provides the foundational technical information required to effectively utilize this important chemical entity in the design and synthesis of next-generation nucleic acid-based therapeutics.

References

- 1. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. glenresearch.com [glenresearch.com]

A Technical Guide to 2'-Fluoro-N-acetyl-deoxycytidine Phosphoramidite

Introduction: 2'-Fluoro-N-acetyl-deoxycytidine phosphoramidite (B1245037) is a critical building block in the chemical synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 2' position of the ribose sugar ring imparts unique and highly desirable structural and biological properties. Due to the high electronegativity of fluorine, this modification locks the sugar into an RNA-like C3'-endo conformation, which pre-organizes the oligonucleotide backbone into an A-form helix upon hybridization.[1][2][3][4] This guide provides an in-depth overview of its properties, synthesis protocols, and applications for researchers, scientists, and professionals in drug development.

Core Properties and Characteristics

The defining feature of 2'-fluoro modified nucleosides is their ability to significantly enhance the thermal stability and binding affinity of oligonucleotides. This modification is a cornerstone of therapeutic and diagnostic nucleic acid development.

Chemical and Physical Properties: The following table summarizes the key chemical identifiers and physical properties for 5'-Dimethoxytrityl-N-acetyl-2'-deoxy-2'-fluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

| Property | Value | Reference |

| Molecular Formula | C41H49FN5O8P | [] |

| Molecular Weight | 790.83 g/mol | |

| CAS Number | 159414-99-0 | [] |

| Appearance | White to off-white powder | |

| Storage Conditions | Store at < -15°C in a dry, inert atmosphere. Keep container well-sealed. | [6] |

| Standard Diluent | Anhydrous Acetonitrile | [7] |

Hybridization and Structural Properties: The 2'-fluoro modification profoundly influences the behavior of oligonucleotides in duplex formation.

| Property | Description | Reference |

| Sugar Pucker Conformation | C3'-endo (RNA-like) | [1][2] |

| Duplex Helix Geometry | A-form | [1][7] |

| Thermal Stability (Tm) vs. RNA | Increases Tm by approximately 2.0°C per modification. Duplex stability follows the order: DNA < RNA < 2'-OMe-RNA < 2'-F-RNA. | [2][4][7] |

| Thermal Stability (Tm) vs. DNA | Increases Tm by approximately 1.3°C per modification. | [1] |

| Nuclease Resistance | Standard phosphodiester linkages are not resistant to nucleases. However, corresponding phosphorothioate (B77711) linkages are highly nuclease resistant. | [2][3] |

| RNase H Substrate | Uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H. Chimeric 2'-F-RNA/DNA oligonucleotides are effective at recruiting RNase H. | [2][3] |

Synthesis and Experimental Protocols

The incorporation of 2'-Fluoro-N-acetyl-deoxycytidine into an oligonucleotide follows standard phosphoramidite chemistry on an automated solid-phase synthesizer.

2.1. Automated Oligonucleotide Synthesis Cycle The synthesis is a cyclic process involving four key steps for each monomer addition.[]

2.2. Experimental Protocol: Incorporation and Deprotection The following parameters are recommended for efficient synthesis and post-synthesis processing.

| Step | Reagent / Condition | Details | Reference |

| Coupling | 2'-F-Ac-C Phosphoramidite / Tetrazole Activator | A 3-minute coupling time is recommended for optimal efficiency. | [3] |

| Cleavage & Deprotection (Method A) | Concentrated Ammonium Hydroxide | Incubate for 17 hours at 55°C. This removes the cyanoethyl phosphate (B84403) and N-acetyl protecting groups. | [3] |

| Cleavage & Deprotection (Method B) | 1:1 mixture of 30% Ammonium Hydroxide / 40% Methylamine (AMA) | Incubate for 2 hours at room temperature. Caution: Heating AMA can lead to degradation of 2'-fluoro nucleotides. | [3] |

Applications in Research and Drug Development

The superior binding affinity and tunable nuclease resistance of 2'-fluoro-modified oligonucleotides make them invaluable tools in therapeutics and diagnostics.[8][9]

-

Antisense Oligonucleotides (ASOs): Chimeric ASOs containing 2'-fluoro modifications exhibit enhanced binding to target mRNA and, when combined with DNA gaps, can effectively trigger RNase H-mediated degradation.[2][] This leads to potent and specific gene silencing.

-

Small Interfering RNA (siRNA): Incorporating 2'-fluoro pyrimidines into siRNA duplexes increases their stability in human plasma and can enhance their inhibitory activity, making them more robust candidates for RNA interference (RNAi) therapies.[7][]

-

Aptamers: Aptamers synthesized with 2'-fluoro modifications show higher binding affinities to their targets and possess greater resistance to nuclease degradation compared to their RNA counterparts.[1][7] This enhances their therapeutic and diagnostic potential.

-

Splicing Modulation: Antisense oligonucleotides bearing 2'-fluoro modifications have demonstrated favorable properties for modulating the splicing of pre-mRNA, offering a therapeutic strategy for certain genetic disorders.[1]

-

Antiviral and Anticancer Agents: Modified nucleosides, including 2'-fluoro variants, are explored as direct antiviral and anticancer agents, often functioning by inhibiting viral polymerases or cellular DNA synthesis.[6][11]

Mechanism of Action: Antisense Inhibition The primary mechanism for many 2'-fluoro-modified antisense oligonucleotides involves the targeted degradation of messenger RNA (mRNA).

Conclusion: 2'-Fluoro-N-acetyl-deoxycytidine phosphoramidite is a powerful and versatile monomer for the synthesis of modified oligonucleotides. Its ability to confer an RNA-like conformation, enhance thermal stability, and, when used in phosphorothioate linkages, improve nuclease resistance has solidified its role in the development of next-generation nucleic acid therapeutics and advanced diagnostic tools. The well-defined protocols for its incorporation and deprotection allow for its reliable use in a wide array of research and clinical applications.

References

- 1. chemgenes.com [chemgenes.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 6. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]

- 7. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 8. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 11. A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'- C-Methylguanosine for the Treatment of Dengue Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dmt-2'-f-dc(ac) amidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as Dmt-2'-f-dc(ac) amidite. This molecule is a crucial building block in the synthesis of modified oligonucleotides, particularly those utilized in antisense therapy, siRNA, and aptamer development. The incorporation of a 2'-fluoro modification enhances the nuclease resistance and binding affinity of the resulting oligonucleotide.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 789.83 g/mol [1][][3][][5][6] |

| Chemical Formula | C₄₁H₄₉FN₅O₈P[1][][3][][5][6] |

| CAS Number | 159414-99-0[1][][][5][6] |

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a detailed methodology for the solid-phase synthesis of oligonucleotides using this compound and other phosphoramidites. This process is typically automated on a DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[5]

1. Immobilization of the First Nucleoside: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled pore glass (CPG) beads, through a cleavable linker.[3] The 5'-hydroxyl group of this initial nucleoside is protected by a dimethoxytrityl (DMT) group.[5]

2. Synthesis Cycle (Repeated for each nucleotide addition):

-

Step 1: Detritylation (Deblocking)

-

The DMT protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[3][5]

-

This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite (B1245037).[3]

-

The orange-colored DMT cation released can be measured spectrophotometrically to monitor the efficiency of each coupling step.[5]

-

-

Step 2: Coupling

-

The this compound (or another desired phosphoramidite) is activated by an activating agent, such as 5-(ethylthio)-1H-tetrazole (ETT) or tetrazole.

-

The activated phosphoramidite is then delivered to the synthesis column, where its 3'-phosphorus atom couples with the free 5'-hydroxyl group of the support-bound nucleoside chain.[1] This reaction forms an unstable phosphite (B83602) triester linkage.[3]

-

-

Step 3: Capping

-

To prevent the elongation of unreacted (failed) sequences in subsequent cycles, a capping step is performed.[5]

-

Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5] This renders them inert to further coupling reactions.[5]

-

-

Step 4: Oxidation

-

The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by oxidation.[]

-

This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[1]

-

3. Final Cleavage and Deprotection:

-

Once the desired oligonucleotide sequence has been assembled, the oligonucleotide is cleaved from the solid support using a reagent such as concentrated ammonium (B1175870) hydroxide.[1][5]

-

This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., acetyl group on cytosine).[5] The oligonucleotide is then purified, typically by HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Caption: Workflow of the four-step solid-phase oligonucleotide synthesis cycle.

References

Synthesis of Dmt-2'-f-dc(ac) Amidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly referred to as Dmt-2'-f-dc(ac) amidite. This phosphoramidite (B1245037) is a crucial building block in the synthesis of modified oligonucleotides, which have broad applications in therapeutics, diagnostics, and biomedical research. The presence of the 2'-fluoro modification enhances nuclease resistance and binding affinity to target RNA sequences, making it a valuable component in the development of antisense oligonucleotides, siRNAs, and aptamers.

This document details the synthetic pathway, experimental protocols, and quantitative data associated with the preparation of this compound.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, 2'-fluoro-2'-deoxycytidine. The synthesis involves three primary transformations:

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of 2'-fluoro-2'-deoxycytidine is selectively protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. This ensures that the 5'-position is masked during the subsequent phosphitylation of the 3'-hydroxyl group.

-

Acetylation of the Exocyclic Amine: The N4-exocyclic amine of the cytosine base is protected with an acetyl group. This prevents side reactions at the amine functionality during oligonucleotide synthesis.

-

Phosphitylation of the 3'-Hydroxyl Group: The final step involves the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base.

The overall synthetic scheme is depicted in the following workflow diagram.

Experimental Protocols

The following protocols are based on established methodologies for nucleoside modifications and phosphoramidite synthesis. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and available reagents.

2.1. Step 1: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine

This procedure details the selective protection of the 5'-hydroxyl group of 2'-fluoro-2'-deoxycytidine.

-

Materials:

-

2'-fluoro-2'-deoxycytidine

-

Anhydrous pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

2'-fluoro-2'-deoxycytidine is co-evaporated with anhydrous pyridine and dried under high vacuum.

-

The dried nucleoside is dissolved in anhydrous pyridine.

-

DMT-Cl (typically 1.1 to 1.5 equivalents) is added portion-wise to the solution at room temperature with stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).

-

The reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is dissolved in DCM.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Fractions containing the product are pooled and evaporated to yield 5'-O-DMT-2'-fluoro-2'-deoxycytidine as a white foam.

-

2.2. Step 2: Synthesis of N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine

This protocol describes the acetylation of the exocyclic amine of the cytosine base.

-

Materials:

-

5'-O-DMT-2'-fluoro-2'-deoxycytidine

-

Anhydrous pyridine

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

5'-O-DMT-2'-fluoro-2'-deoxycytidine is dissolved in anhydrous pyridine.

-

Acetic anhydride (typically 2-5 equivalents) is added dropwise to the solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

-

The reaction is quenched by the addition of cold water or ice.

-

The mixture is extracted with DCM.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine.

-

2.3. Step 3: Synthesis of this compound

This final step introduces the phosphoramidite moiety at the 3'-hydroxyl position.

-

Materials:

-

N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine

-

Anhydrous dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Anhydrous acetonitrile

-

Anhydrous hexane

-

-

Procedure:

-

N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine is dried under high vacuum.

-

The dried nucleoside is dissolved in anhydrous DCM, and DIPEA (typically 2-3 equivalents) is added.

-

The solution is cooled to 0 °C, and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (typically 1.2-1.5 equivalents) is added dropwise under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction is stirred at room temperature for 1-2 hours, with progress monitored by TLC or ³¹P NMR.

-

The reaction is quenched with saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by precipitation from a solution in a minimal amount of DCM or ethyl acetate into cold hexane.

-

The resulting white powder, this compound, is collected by filtration and dried under vacuum.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. The yields are based on typical results reported for similar nucleoside phosphoramidite syntheses.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 5'-O-DMT-2'-fluoro-2'-deoxycytidine | Not available | C₃₀H₃₂FN₃O₆ | 561.60 | 85-90 |

| N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine | 159414-98-9 | C₃₂H₃₄FN₃O₇ | 603.63 | 85-95 |

| This compound | 159414-99-0 | C₄₁H₄₉FN₅O₈P | 789.83 | 80-90 |

Application in Oligonucleotide Synthesis

The synthesized this compound is used in automated solid-phase oligonucleotide synthesis. The general cycle for incorporating this modified nucleoside is outlined below.

During the coupling step, the this compound is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. Subsequent capping, oxidation, and detritylation steps allow for the sequential addition of further nucleotides.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable tool for the development of modified oligonucleotides. The protocols outlined in this guide, along with the associated quantitative data, offer a comprehensive resource for researchers in the fields of nucleic acid chemistry and drug development. Careful execution of these synthetic steps and appropriate purification techniques are essential for obtaining high-purity phosphoramidite suitable for automated oligonucleotide synthesis.

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Role of the DMT Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and therapeutic development, the precise and efficient synthesis of oligonucleotides is a cornerstone technology. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the creation of custom DNA and RNA sequences with high fidelity. Central to the success of this chemistry is the strategic use of protecting groups, and none is more critical than the 4,4'-dimethoxytrityl (DMT) group. This technical guide provides a comprehensive examination of the multifaceted role of the DMT group in phosphoramidite chemistry, detailing its function, the mechanics of its application and removal, and its pivotal role in ensuring the integrity of synthetic oligonucleotides.

The Core Function of the DMT Group: A Guardian of the 5'-Hydroxyl

The primary and most crucial role of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite monomer.[1][][3][4] This protection is fundamental to the controlled, stepwise, and directional elongation of the oligonucleotide chain, which proceeds in the 3' to 5' direction.[5] By "capping" the 5' end, the DMT group prevents unwanted side reactions, most notably the uncontrolled polymerization of phosphoramidite monomers during the coupling step.[1][3] This ensures that each coupling reaction occurs specifically and exclusively at the free 5'-hydroxyl group of the growing oligonucleotide chain, which is anchored to a solid support.[6]

The selection of the DMT group for this essential task is not arbitrary; it possesses a unique combination of properties that make it ideally suited for automated solid-phase synthesis:

-

Steric Hindrance: The bulky nature of the DMT group provides substantial steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended reactions.[7]

-

Acid Lability: The DMT group exhibits remarkable stability under the neutral and basic conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclic nature of phosphoramidite synthesis.[1][]

-

Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation has a strong absorbance at 495 nm and imparts a characteristic bright orange color to the deblocking solution.[9][10] The intensity of this color is directly proportional to the amount of DMT cation released, providing a real-time spectrophotometric method to monitor the efficiency of each coupling step.[11][12]

The Phosphoramidite Synthesis Cycle: A Symphony of Controlled Reactions

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in this four-step process: deblocking (detritylation), coupling, capping, and oxidation.[1][13]

Deblocking (Detritylation): Unleashing the Reactive Site

The synthesis cycle begins with the removal of the DMT protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support.[14][15] This is achieved by treating the support-bound oligonucleotide with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758).[16][17] The acid protonates one of the methoxy (B1213986) groups of the DMT ether, leading to its cleavage and the release of the brightly colored DMT cation. This step leaves a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction.[15]

Coupling: Forging the Phosphite (B83602) Triester Linkage

With the 5'-hydroxyl group deprotected, the next phosphoramidite monomer, itself protected at the 5' position with a DMT group, is introduced along with an activator, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT).[16][18] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[1][19] The free 5'-hydroxyl of the growing chain then attacks the phosphorus atom of the activated phosphoramidite, forming an unstable phosphite triester linkage.[18] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[1]

Capping: Terminating Unwanted Growth

Despite the high efficiency of the coupling reaction, a small fraction of the 5'-hydroxyl groups (typically 0.1-1%) may fail to react.[5][20] If left unreacted, these "failure sequences" would be available to couple with the incoming phosphoramidite in the next cycle, leading to the synthesis of oligonucleotides with internal deletions (n-1 shortmers).[5] To prevent this, a capping step is introduced to permanently block these unreacted 5'-hydroxyl groups.[14][20] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[9][19] The resulting acetylated ends are unreactive in subsequent coupling steps.[20]

Oxidation: Stabilizing the Backbone

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[9][19] Therefore, it must be oxidized to a more stable pentavalent phosphate (B84403) triester.[1][16] This is accomplished by treating the oligonucleotide with a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine.[9][16] This oxidation step completes the synthesis cycle, and the process is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data in Phosphoramidite Chemistry

The efficiency of each step in the phosphoramidite synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data related to this process.

| Parameter | Typical Value | Significance | Reference(s) |

| Coupling Efficiency (per step) | > 99% | A small decrease significantly impacts the overall yield of the full-length product, especially for longer oligonucleotides. | [1][14] |

| Overall Yield of a 20-mer (at 99% coupling efficiency) | ~82% | Demonstrates the cumulative effect of coupling efficiency on the final product yield. | [13] |

| Overall Yield of a 50-mer (at 99% coupling efficiency) | ~61% | Highlights the challenge of synthesizing long oligonucleotides with high purity. | [13] |

| Overall Yield of a 50-mer (at 98.5% coupling efficiency) | ~52% | Illustrates the dramatic drop in yield with a slight decrease in coupling efficiency. | [20] |

| DMT Cation Absorbance Maximum | 495 nm | Allows for real-time monitoring of coupling efficiency during synthesis. | [9] |

| Step | Reagent(s) | Typical Conditions | Purpose | Reference(s) |

| Deblocking (Detritylation) | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane | Room temperature, 20-110 seconds | Removal of the 5'-DMT protecting group. | [16][21] |

| Coupling | Phosphoramidite (5-fold excess), Activator (e.g., 0.25 M ETT) in Acetonitrile (B52724) | Room temperature, 30 seconds for standard bases | Formation of the phosphite triester linkage. | [16] |

| Capping | Acetic Anhydride and N-Methylimidazole in THF/Pyridine | Room temperature, 12-30 seconds | Acetylation of unreacted 5'-hydroxyl groups to prevent failure sequence elongation. | [9][21][22] |

| Oxidation | 0.02-0.1 M Iodine in THF/Water/Pyridine | Room temperature | Oxidation of the unstable phosphite triester to a stable phosphate triester. | [9][16] |

Experimental Protocols

The following are detailed methodologies for the key steps in the phosphoramidite synthesis cycle and for the post-synthesis purification of oligonucleotides.

Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle of nucleotide addition in an automated DNA synthesizer.

-

Deblocking (Detritylation):

-

Flush the synthesis column with anhydrous dichloromethane (DCM).

-

Deliver a solution of 3% trichloroacetic acid (TCA) in DCM to the column and incubate for 60-120 seconds.

-

Collect the eluent containing the DMT cation for spectrophotometric analysis of coupling efficiency.

-

Wash the column thoroughly with anhydrous acetonitrile to remove all traces of acid.

-

-

Coupling:

-

Simultaneously deliver a solution of the desired phosphoramidite (typically 0.1 M in anhydrous acetonitrile) and a solution of an activator (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile) to the synthesis column.

-

Allow the coupling reaction to proceed for 30-60 seconds for standard DNA phosphoramidites. Longer coupling times may be required for modified phosphoramidites.

-

Wash the column with anhydrous acetonitrile.

-

-

Capping:

-

Deliver Capping Reagent A (e.g., acetic anhydride/pyridine/THF) and Capping Reagent B (e.g., 16% N-methylimidazole in THF) to the synthesis column.

-

Allow the capping reaction to proceed for 30 seconds.

-

Wash the column with anhydrous acetonitrile.

-

-

Oxidation:

-

Deliver a solution of 0.02 M iodine in a mixture of THF/pyridine/water to the column.

-

Allow the oxidation reaction to proceed for 30 seconds.

-

Wash the column thoroughly with anhydrous acetonitrile to remove residual water and iodine.

-

The cycle is now complete, and the process is repeated with the next phosphoramidite in the sequence.

-

DMT-ON Reverse-Phase HPLC Purification

This protocol is used for the purification of synthetic oligonucleotides where the final DMT group is left on (DMT-on) to aid in separation.

-

Cleavage and Deprotection:

-

After synthesis, treat the solid support with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) at elevated temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. The 5'-DMT group remains intact.

-

-

Sample Preparation:

-

Evaporate the ammonia solution to dryness.

-

Resuspend the crude DMT-on oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0).

-

-

HPLC Separation:

-

Equilibrate a reverse-phase HPLC column (e.g., C18) with a low percentage of organic solvent (e.g., 5% acetonitrile in 0.1 M triethylammonium acetate).

-

Inject the crude DMT-on oligonucleotide sample.

-

Wash the column with the low organic solvent mobile phase to elute the more polar, DMT-off failure sequences.

-

Elute the desired DMT-on oligonucleotide using a gradient of increasing organic solvent concentration (e.g., a linear gradient from 5% to 50% acetonitrile).

-

Collect the fractions containing the major peak corresponding to the DMT-on product.

-

-

Post-Purification Detritylation:

-

Pool the fractions containing the purified DMT-on oligonucleotide and evaporate to dryness.

-

Resuspend the sample in 80% aqueous acetic acid and let it stand at room temperature for 15-30 minutes to cleave the DMT group.[23]

-

Neutralize the solution and desalt the purified, DMT-off oligonucleotide using a method such as ethanol (B145695) precipitation or size-exclusion chromatography.

-

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes in phosphoramidite chemistry.

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Caption: The reversible protection of the 5'-hydroxyl group by the DMT group.

Caption: Workflow for the purification of oligonucleotides using the DMT-on strategy.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable component of modern phosphoramidite-based oligonucleotide synthesis. Its robust protection of the 5'-hydroxyl group, coupled with its facile and quantifiable removal, enables the precise and efficient assembly of DNA and RNA sequences. The ability to leverage the DMT group for both reaction control and purification underscores its elegance and utility. A thorough understanding of the role and chemistry of the DMT group is, therefore, essential for any researcher, scientist, or drug development professional working in the field of nucleic acid therapeutics and diagnostics. The continued optimization of reagents and protocols related to the DMT group and the overall phosphoramidite cycle will undoubtedly contribute to future advancements in the synthesis of ever-longer and more complex oligonucleotides for a wide array of applications.

References

- 1. twistbioscience.com [twistbioscience.com]

- 3. data.biotage.co.jp [data.biotage.co.jp]

- 4. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 7. atdbio.com [atdbio.com]

- 9. biotage.com [biotage.com]

- 10. academic.oup.com [academic.oup.com]

- 11. shimadzu.com [shimadzu.com]

- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 13. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 14. idtdna.com [idtdna.com]

- 15. researchgate.net [researchgate.net]

- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. atdbio.com [atdbio.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. EP0294196B1 - Chemical capping by phosphitylation during oligonucleotide synthesis - Google Patents [patents.google.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

The Versatility of 2'-Fluoro Modified Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical modifications has revolutionized the therapeutic and diagnostic potential of oligonucleotides. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a cornerstone for enhancing the properties of nucleic acid-based molecules. This in-depth technical guide explores the multifaceted applications of 2'-fluoro modified oligonucleotides, detailing their impact on stability, binding affinity, and biological activity. It further provides structured data, experimental methodologies, and visual representations of key processes to empower researchers in harnessing the full potential of this powerful chemical modification.

Core Advantages of 2'-Fluoro Modification

The substitution of the 2'-hydroxyl group with a fluorine atom imparts several advantageous characteristics to oligonucleotides, making them highly suitable for a range of applications. The high electronegativity of fluorine influences the sugar pucker, favoring a C3'-endo conformation characteristic of A-form helices found in RNA.[1][2] This pre-organization contributes to enhanced binding affinity and thermodynamic stability of duplexes.

Key benefits include:

-

Increased Nuclease Resistance: The 2'-F modification provides significant protection against degradation by endo- and exonucleases present in serum and within cells, prolonging the half-life of the oligonucleotide in biological systems.[2][3][4] Unmodified oligonucleotides are rapidly degraded, often within minutes, whereas 2'-F modified counterparts can exhibit half-lives of many hours.[2][3]

-

Enhanced Binding Affinity: 2'-F modified oligonucleotides exhibit a higher melting temperature (Tm) when hybridized to their complementary RNA or DNA targets.[5][6] This increased affinity can translate to improved potency and specificity. The Tm increase is often reported to be in the range of 1-2.5°C per modification.[5][7]

-

Improved In Vivo Efficacy: The combination of enhanced stability and binding affinity often leads to superior performance in preclinical and clinical settings.[2]

-

Reduced Immunostimulation: In the context of siRNAs, 2'-F modifications have been shown to reduce the innate immune response that can be triggered by unmodified siRNAs.[2][8]

Applications in Therapeutics

The favorable properties of 2'-fluoro modified oligonucleotides have led to their widespread adoption in various therapeutic modalities.

Aptamers

Aptamers are structured single-stranded oligonucleotides that bind to specific target molecules with high affinity and specificity. The incorporation of 2'-F pyrimidines is a common strategy in the development of therapeutic aptamers to increase their stability and in vivo residence time.[1][3]

A prominent example is Pegaptanib (Macugen®) , an anti-VEGF aptamer approved for the treatment of neovascular (wet) age-related macular degeneration.[2] This aptamer is modified with 2'-fluoro pyrimidines, which contributes to its extended half-life in human plasma.[3]

Small Interfering RNAs (siRNAs)

RNA interference (RNAi) is a powerful mechanism for gene silencing. However, the therapeutic use of siRNAs is hampered by their poor stability and potential for off-target effects. The incorporation of 2'-F modifications into one or both strands of an siRNA duplex can overcome these limitations.[2][9]

2'-F modifications are well-tolerated within the RNA-induced silencing complex (RISC) and can enhance the nuclease resistance and thermal stability of the siRNA duplex.[2][10] Several clinically advanced siRNA therapeutics, such as Givosiran, Lumasiran, and Inclisiran, incorporate 2'-F modifications in combination with other chemical alterations to optimize their drug-like properties.[11]

Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides are designed to bind to a specific mRNA sequence, leading to the inhibition of protein translation. While traditional ASOs often rely on a DNA "gap" to elicit RNase H-mediated cleavage of the target mRNA, 2'-F modifications are typically incorporated into the "wings" of these gapmer designs.[12][13] This strategic placement enhances the nuclease resistance and binding affinity of the ASO without interfering with the RNase H mechanism.

Chimeric ASOs combining 2'-F with other modifications like 2'-O-methyl (2'-OMe) or locked nucleic acid (LNA) have been investigated for applications such as exon skipping in Duchenne muscular dystrophy.[14]

Quantitative Data Summary

The following tables summarize key quantitative data on the properties of 2'-fluoro modified oligonucleotides based on available literature.

| Property | Unmodified Oligonucleotide | 2'-Fluoro Modified Oligonucleotide | Reference(s) |

| Serum Half-life | ~5 minutes | Up to >24 hours | [2][3] |

| Melting Temperature (Tm) Increase per Modification | N/A | +1.8 to +2.5 °C (vs. DNA/RNA) | [6][7] |

| IC50 (Factor VII siRNA in HeLa cells) | 0.95 nM | 0.50 nM | [2] |

Table 1: Comparison of Properties between Unmodified and 2'-Fluoro Modified Oligonucleotides.

| Oligonucleotide Type | Modification | Key Finding | Reference(s) |

| Anti-thrombin DNA aptamer | Unmodified | Half-life of 108 seconds in vivo. | [3] |

| Macugen (anti-VEGF aptamer) | 2'-Fluoro pyrimidines | Half-life of up to 18 hours in human plasma. | [3] |

| Factor VII siRNA | Unmodified | Completely degraded in serum within 4 hours. | [2] |

| Factor VII siRNA | 2'-Fluoro modified | Half-life greater than 24 hours in serum. | [2] |

| Antisense Oligo (chimeric) | 2'-F RNA/DNA | Tm increase of 1.8°C per 2'-F RNA residue. | [6] |

Table 2: Specific Examples of 2'-Fluoro Modified Oligonucleotides and their Properties.

Experimental Protocols

This section provides an overview of key experimental methodologies for working with 2'-fluoro modified oligonucleotides.

Synthesis of 2'-Fluoro Modified Oligonucleotides

Principle: 2'-Fluoro modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.

Methodology:

-

Solid Support: A solid support, commonly controlled pore glass (CPG), functionalized with the first nucleoside is packed into a synthesis column.

-

Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of a weak acid, such as dichloroacetic acid in dichloromethane.

-

Coupling: The 2'-fluoro modified phosphoramidite monomer, activated by a catalyst like tetrazole or 5-ethylthiotetrazole, is added to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[15][16]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[15]

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.[16] For sequences containing ribonucleotides, an additional desilylation step with a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required.[16]

Purification of 2'-Fluoro Modified Oligonucleotides

Principle: Purification is essential to remove truncated sequences, protecting groups, and other impurities from the crude synthesis product. High-performance liquid chromatography (HPLC) is a common method for purifying 2'-fluoro modified oligonucleotides.

Methodology:

-

Method Selection: Reverse-phase HPLC is often used for "trityl-on" purification, where the final DMT group is left on the full-length product, allowing for its separation based on hydrophobicity. Anion-exchange HPLC separates oligonucleotides based on their charge.

-

Sample Preparation: The crude oligonucleotide solution is filtered to remove any particulate matter.

-

Chromatography:

-

Reverse-Phase HPLC: The sample is loaded onto a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in a buffer (e.g., triethylammonium (B8662869) acetate) is used to elute the oligonucleotides. The DMT-on product is retained longer and can be collected.

-

Anion-Exchange HPLC: The sample is loaded onto an anion-exchange column. A salt gradient (e.g., sodium perchlorate (B79767) or sodium chloride) is used to elute the oligonucleotides, with longer molecules eluting at higher salt concentrations.

-

-

Detritylation (for Trityl-on Purification): The collected DMT-on fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group.

-

Desalting: The purified oligonucleotide is desalted using size-exclusion chromatography or ethanol (B145695) precipitation to remove salts from the HPLC buffers.

In Vitro Nuclease Resistance Assay

Principle: This assay evaluates the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases, typically by incubating them in serum or with specific nucleases and analyzing the degradation over time.

Methodology:

-

Oligonucleotide Labeling: The 5' end of the oligonucleotide is typically labeled with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a fluorescent dye.

-

Incubation: The labeled oligonucleotide is incubated in a solution containing serum (e.g., 50% fetal bovine serum) or a specific nuclease (e.g., snake venom phosphodiesterase) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., formamide (B127407) loading buffer with EDTA).

-

Gel Electrophoresis: The samples are resolved on a denaturing polyacrylamide gel.

-

Analysis: The gel is visualized using autoradiography (for ³²P) or fluorescence imaging. The percentage of intact oligonucleotide at each time point is quantified to determine the rate of degradation and the half-life.

Mandatory Visualizations

RNA Interference (RNAi) Pathway for a 2'-Fluoro Modified siRNA

Caption: Workflow of the RNAi pathway initiated by a 2'-fluoro modified siRNA duplex.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for 2'-F Modified Aptamers

Caption: The SELEX process for generating 2'-fluoro modified aptamers.

Gapmer Antisense Oligonucleotide Mechanism

Caption: Mechanism of action for a gapmer ASO with 2'-fluoro modified wings.

Potential Challenges and Considerations

While 2'-fluoro modifications offer significant advantages, it is important to be aware of potential drawbacks. In some contexts, extensive 2'-F modification of phosphorothioate (B77711) ASOs has been associated with hepatotoxicity, potentially through off-target protein interactions.[17][18] Specifically, interactions with proteins of the Drosophila behavior/human splicing (DBHS) family have been reported, leading to their degradation.[13][18] Therefore, careful evaluation of the toxicity profile of highly modified oligonucleotides is crucial during drug development.

Conclusion

The 2'-fluoro modification is a powerful and versatile tool in the design of oligonucleotides for therapeutic and research applications. Its ability to confer nuclease resistance, enhance binding affinity, and improve in vivo stability has been instrumental in the advancement of aptamers, siRNAs, and antisense oligonucleotides. By understanding the fundamental properties, applications, and experimental considerations associated with 2'-fluoro modified oligonucleotides, researchers can better design and implement these molecules to achieve their desired biological outcomes. The continued exploration of this and other chemical modifications will undoubtedly pave the way for the next generation of nucleic acid-based therapeutics.

References

- 1. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]

- 4. eu.idtdna.com [eu.idtdna.com]

- 5. 2' Fluoro RNA Modification [biosyn.com]

- 6. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]

- 7. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. RNA interference tolerates 2'-fluoro modifications at the Argonaute2 cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

A Technical Guide to DMT-2'-F-dC(Ac) Amidite for RNA Crystallography

For Researchers, Scientists, and Drug Development Professionals

The quest for high-resolution structures of RNA molecules is pivotal for understanding their biological functions and for the rational design of RNA-targeted therapeutics. Chemical modifications of RNA are instrumental in overcoming the inherent challenges of RNA crystallography, such as conformational heterogeneity and susceptibility to nuclease degradation. Among these, the incorporation of 2'-deoxy-2'-fluoro-cytidine, facilitated by the use of 5'-O-DMT-N4-acetyl-2'-deoxy-2'-fluoro-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-2'-F-dC(Ac) amidite, has emerged as a powerful strategy. This in-depth technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this key phosphoramidite in the field of RNA structural biology.

Properties and Advantages of 2'-Fluoro Modification

This compound is a specialized phosphoramidite used in the solid-phase synthesis of RNA oligonucleotides. The key feature of this reagent is the fluorine atom at the 2' position of the ribose sugar. This modification imparts several advantageous properties to the resulting RNA molecule, making it particularly well-suited for crystallographic studies.

The 2'-fluoro group preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA helices.[1] This conformational rigidity reduces the inherent flexibility of the RNA backbone, thereby promoting the formation of well-ordered crystals. Furthermore, the high electronegativity of the fluorine atom enhances the thermal stability of RNA duplexes.[1][2] This increased stability is primarily driven by favorable enthalpic contributions, which strengthen Watson-Crick base pairing and stacking interactions.[3][4]

Crucially, the substitution of the 2'-hydroxyl group with a fluorine atom has a minimal impact on the overall A-form helical geometry of the RNA duplex.[3][4] This structural mimicry ensures that the crystallized RNA is in a biologically relevant conformation. Additionally, the 2'-fluoro modification confers significant resistance to nuclease degradation, a critical factor during the often-lengthy processes of RNA synthesis, purification, and crystallization.[1][5]

Quantitative Data Summary

The stabilizing effect of 2'-fluoro modifications on RNA duplexes has been quantified in several studies. The following tables summarize key quantitative data related to the use of this compound and the properties of the resulting 2'-fluoro-modified RNA.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄₁H₄₉FN₅O₈P | [6] |

| Molecular Weight | 789.83 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Purity (HPLC) | ≥98.0% | [6] |

| Storage Condition | -20°C | [6] |

Table 2: Impact of 2'-Fluoro Modification on RNA Duplex Stability

| Modification | Change in Melting Temperature (Tm) per modification | Reference |

| 2'-F-RNA/RNA duplex | +1.8 °C | [1] |

| 2'-F-RNA/DNA duplex | +0.5 °C | [1] |

| Single 2'-F-RNA substitution in a DNA/DNA dodecamer | +1.2 °C | [1] |

Experimental Protocols

The successful application of this compound in RNA crystallography relies on robust experimental protocols for oligonucleotide synthesis, deprotection, and purification. The following sections provide a detailed methodology synthesized from established practices.

Oligonucleotide Synthesis